molecular formula C21H21ClN2O6S2 B256250 3-chloro-4-methoxy-N-{2-[(4-methoxyphenyl)sulfonyl]-2-(pyridin-3-yl)ethyl}benzenesulfonamide

3-chloro-4-methoxy-N-{2-[(4-methoxyphenyl)sulfonyl]-2-(pyridin-3-yl)ethyl}benzenesulfonamide

Cat. No.: B256250
M. Wt: 497 g/mol
InChI Key: SRFCEWKPVNRJTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-methoxy-N-{2-[(4-methoxyphenyl)sulfonyl]-2-(pyridin-3-yl)ethyl}benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro group, methoxy groups, and sulfonamide linkage, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-{2-[(4-methoxyphenyl)sulfonyl]-2-(pyridin-3-yl)ethyl}benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Nucleophilic Substitution: Introduction of the chloro group through nucleophilic substitution reactions.

    Sulfonation: Addition of the sulfonyl group using sulfonating agents.

    Coupling Reactions: Formation of the final compound through coupling reactions involving the pyridinyl and benzenesulfonamide moieties.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methoxy-N-{2-[(4-methoxyphenyl)sulfonyl]-2-(pyridin-3-yl)ethyl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: Conversion of methoxy groups to hydroxyl groups using oxidizing agents.

    Reduction: Reduction of the sulfonyl group to a sulfide using reducing agents.

    Substitution: Replacement of the chloro group with other functional groups through nucleophilic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

3-chloro-4-methoxy-N-{2-[(4-methoxyphenyl)sulfonyl]-2-(pyridin-3-yl)ethyl}benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-{2-[(4-methoxyphenyl)sulfonyl]-2-(pyridin-3-yl)ethyl}benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-methoxybenzaldehyde
  • 3-chloro-4-methoxyphenethylamine hydrochloride
  • 3′-chloro-4′-methoxyacetophenone

Uniqueness

Compared to similar compounds, 3-chloro-4-methoxy-N-{2-[(4-methoxyphenyl)sulfonyl]-2-(pyridin-3-yl)ethyl}benzenesulfonamide stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H21ClN2O6S2

Molecular Weight

497 g/mol

IUPAC Name

3-chloro-4-methoxy-N-[2-(4-methoxyphenyl)sulfonyl-2-pyridin-3-ylethyl]benzenesulfonamide

InChI

InChI=1S/C21H21ClN2O6S2/c1-29-16-5-7-17(8-6-16)31(25,26)21(15-4-3-11-23-13-15)14-24-32(27,28)18-9-10-20(30-2)19(22)12-18/h3-13,21,24H,14H2,1-2H3

InChI Key

SRFCEWKPVNRJTG-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)Cl)C3=CN=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)Cl)C3=CN=CC=C3

Origin of Product

United States

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